molecular formula C27H44O6 B101235 Convallagenin B CAS No. 17934-59-7

Convallagenin B

Numéro de catalogue B101235
Numéro CAS: 17934-59-7
Poids moléculaire: 464.6 g/mol
Clé InChI: FLDVFDQHJBXYFP-PBVSVCIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Convallagenin B is an extraordinary natural compound . It is a triterpenoid and is used in the research of cardiovascular maladies . It is a tetrahydroxy steroidal sapogenin with 25S configuration .


Synthesis Analysis

Convallagenin B was first isolated by Kimura et al. from the flowers of Convallaria keisukei MIQ., a Japanese lily of the valley . It represents the first instance of the 25 L -tetrahydroxy steroidsapogenin .


Molecular Structure Analysis

The molecular formula of Convallagenin B is C27H44O6 . Its IUPAC name is (1S,2S,4S,5’S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-14,16,17,18-tetrol .


Physical And Chemical Properties Analysis

Convallagenin B has a molecular weight of 464.64 . Its InChIKey is FLDVFDQHJBXYFP-PBVSVCIJSA-N .

Applications De Recherche Scientifique

  • Convallaria Constituents Research Convallagenin B is a component derived from the flowers of Convallaria keisukei, a species of lily of the valley. Research has delved into the structures of various steroidal saponins from this plant, including convallasaponin-A, -B, and their glucosides, which are closely related to convallagenin B (Kimura et al., 1968). This study contributes to the understanding of the chemical composition and potential applications of Convallaria-derived compounds.

  • Cellular Technologies for Tissue Regeneration While not directly studying convallagenin B, there is significant research into the use of cellular technologies and collagen-based materials for tissue regeneration. This includes the use of mesenchymal stem cells and collagen carriers for periodontal tissue regeneration in experimental settings (Rubnikovich et al., 2018). The role of similar collagen compounds, potentially including convallagenin B, in such regenerative processes could be a subject of further research.

  • Concanavalin A and Fibroblast Metabolism Research has explored concanavalin A's impact on fibroblasts, inducing a matrix-degradative phenotype. This study highlights how concanavalin A affects collagenase levels and tissue inhibitors of matrix metalloproteinases, leading to changes in fibroblasts (Overall & Sodek, 1990). Although this study focuses on concanavalin A, it provides insights into how similar compounds, such as convallagenin B, might interact with cellular processes.

  • Translational Research in Healthcare The broader context of applying scientific findings, including those on compounds like convallagenin B, to clinical practice is discussed in the field of translational research. This approach is crucial in moving from basic research to practical healthcare applications (Grady, 2010).

  • Concanavalin A in Glucose Sensing Although not directly related to convallagenin B, studies on concanavalin A in glucose monitoring reveal the potential biomedical applications of similar compounds. Concanavalin A has been explored for its use in implantable biosensors for diabetics, suggesting a possible avenue for convallagenin B in medical technology (Ballerstadt et al., 2006).

Safety And Hazards

The safety and hazards of Convallagenin B are not well-documented. For detailed safety information, it is recommended to refer to the Safety Data Sheet provided by the manufacturer .

Propriétés

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDVFDQHJBXYFP-PBVSVCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convallagenin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Convallagenin B
Reactant of Route 2
Convallagenin B
Reactant of Route 3
Convallagenin B
Reactant of Route 4
Convallagenin B
Reactant of Route 5
Convallagenin B
Reactant of Route 6
Convallagenin B

Citations

For This Compound
33
Citations
M Kimura, M Tohma, I Yoshizawa - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
… The structure of convallagenin-A (11) was regarded as 25L,Bfi—spirostan—lfiB/i,SB—triolfi The present paper deals with a study on the structure of convallagenin—B (ill), C27H4408, mp …
Number of citations: 11 www.jstage.jst.go.jp
M Kimura, M Tohma, I Yoshizawa - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… Acetylation of convallagenin—B: A solution of convallagenin—B (261 mg.) in a mixture of pyridine (3 m1.) and Ach (2.6 ml.) was treated as described above on the acetylation of …
Number of citations: 21 www.jstage.jst.go.jp
木村道也, 藤間貞彦, 吉沢逸雄 - Chemical and Pharmaceutical Bulletin, 1967 - jlc.jst.go.jp
… The structure of convallagenin-A (11) was regarded as 25L,Bfi—spirostan—lfiB/i,SB—triolfi The present paper deals with a study on the structure of convallagenin—B (ill), C27H4408, mp …
Number of citations: 2 jlc.jst.go.jp
S Ping, W San-Long, Y Chong-Ren, CAI Bing… - Journal of Integrative …, 2003 - jipb.net
… , 23, 33, 43, 53, 63, 7a-heptol, 1) and wattigenin C ( ( 25S)-spirost-13, 23, 33, 48, 53, 7a-hexahydroxyl-6-one, 2), together with two known sapogenins- kitigenin (3) and convallagenin B (…
Number of citations: 15 www.jipb.net
C Meng-jing - Journal of Integrative Plant Biology, 1994 - jipb.net
乐山蜘蛛抱蛋的笛体皂苷战” Page 1 植 物 学 报 1994,36(7):568—571 Acta Botanica Sinica 乐山蜘蛛抱蛋的笛体皂苷战” 陈 梦 普 (中国科学院植物研究所,北京100044) 关键词 乐山蜘蛛抱蛋;…
Number of citations: 4 www.jipb.net
M KIMURA, M TOHMA, I YOSHIZAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… it was also supported by the facts that on acid hydrolysis it gave convallagenin-B,9 C,H,O,, (X) and … (XI) gave 1,3,4-trimethylconvallagenin-B (XII) having no acetylable and no oxidizable …
Number of citations: 28 www.jstage.jst.go.jp
QX Yang, YJ Zhang, HZ Li, CR Yang - Steroids, 2005 - Elsevier
… Acid hydrolysis of 1 with 2N HCl afforded convallagenin B (1a), which was confirmed by direct comparison of the 13 C chemical shifts with literature data [24] and l-arabinose ([α] D …
Number of citations: 28 www.sciencedirect.com
T KONISHI, SHU KIYOSAWA, J SHOJI - … and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
… Consequently, 2a was assumed to be identical with convallagenin B (C-… convallagenin B triacetate by direct comparisons with an authentic sample derived from A25‘27l-convallagenin B…
Number of citations: 22 www.jstage.jst.go.jp
小西天二, 清沢脩, 庄司順三 - Chemical and Pharmaceutical Bulletin, 1984 - jlc.jst.go.jp
… Consequently, 2a was assumed to be identical with convallagenin B (C-25 … convallagenin B triacetate by direct comparisons with an authentic sample derived from A"-convallagenin B. …
Number of citations: 3 jlc.jst.go.jp
K Dąbrowska-Balcerzak, J Nartowska, I Wawer… - Molecules, 2021 - mdpi.com
… keisukei and named convallagenin-B 6 [5], its 13 C NMR spectra were recorded in 1981 [13]. The pentahydroxy sapogenin (5β-spirost-25(27)-en-1β,2β,3β,4β,5β-pentol 7 (pentologenin…
Number of citations: 7 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.